molecular formula C52H100N2O20P2 B575452 [(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-(phosphonooxymethyl)oxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate CAS No. 171092-39-0

[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-(phosphonooxymethyl)oxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate

Cat. No.: B575452
CAS No.: 171092-39-0
M. Wt: 1135.3 g/mol
InChI Key: GOWLTLODGKPXMN-MWJFIXGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

OM-174 is synthesized through a series of chemical reactions involving the acylation of a diglucosamine backbone. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

OM-174 undergoes several types of chemical reactions, including:

    Oxidation: OM-174 can be oxidized to form various oxidized derivatives. Common reagents for this reaction include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: OM-174 can undergo substitution reactions where functional groups are replaced with other groups.

Scientific Research Applications

OM-174 has a wide range of scientific research applications:

Mechanism of Action

OM-174 exerts its effects by binding to Toll-like receptors 2 and 4 on the surface of immune cells. This binding triggers a cascade of signaling events that lead to the activation of the immune system. The compound stimulates the production of cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma, which play crucial roles in immune response and inflammation .

Comparison with Similar Compounds

OM-174 is unique in its dual action on Toll-like receptors 2 and 4, which distinguishes it from other lipid A analogues. Similar compounds include:

OM-174’s unique dual action on Toll-like receptors 2 and 4 makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

171092-39-0

Molecular Formula

C52H100N2O20P2

Molecular Weight

1135.3 g/mol

IUPAC Name

[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate

InChI

InChI=1S/C52H100N2O20P2/c1-4-7-10-13-16-19-22-25-28-31-38(56)34-42(57)53-45-48(61)47(60)41(72-52(45)74-76(66,67)68)37-69-51-46(49(62)50(40(36-55)71-51)73-75(63,64)65)54-43(58)35-39(32-29-26-23-20-17-14-11-8-5-2)70-44(59)33-30-27-24-21-18-15-12-9-6-3/h38-41,45-52,55-56,60-62H,4-37H2,1-3H3,(H,53,57)(H,54,58)(H2,63,64,65)(H2,66,67,68)/t38-,39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1

InChI Key

GOWLTLODGKPXMN-MWJFIXGVSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(OC(C(C1O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)COP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O

Synonyms

DEFOSLIMOD

Origin of Product

United States

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